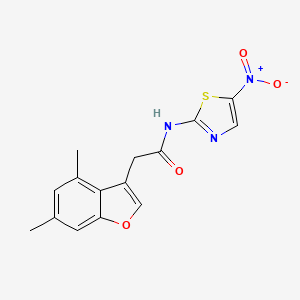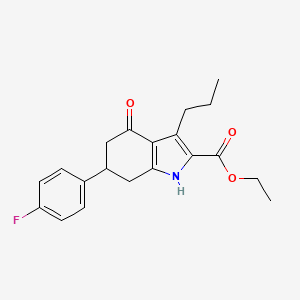![molecular formula C19H20F3N3O2 B4225865 N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4225865.png)
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
説明
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFMPP, is a synthetic drug that belongs to the piperazine family. TFMPP is a psychoactive substance that has been used recreationally for its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research. In
科学的研究の応用
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in scientific research. One study found that N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can improve cognitive function in rats, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its potential as an antidepressant and anxiolytic, as it has been shown to increase serotonin levels in the brain.
作用機序
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in serotonin levels in the brain, which can result in a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide are largely dependent on the dose and route of administration. At low doses, N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can produce mild euphoria, increased sociability, and enhanced sensory perception. At higher doses, N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can cause hallucinations, paranoia, and anxiety. N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been shown to increase heart rate and blood pressure, as well as affect body temperature regulation.
実験室実験の利点と制限
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide also has a well-understood mechanism of action, making it a useful tool for studying serotonin receptor function. However, N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide also has several limitations. It can be difficult to control the dose and route of administration, and its effects can be highly variable between individuals. Additionally, N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has a relatively short half-life, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further research is needed to determine the optimal dose and route of administration for this application. Another area of interest is its potential as an antidepressant and anxiolytic. More research is needed to determine the safety and efficacy of N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide for these applications, as well as to explore potential side effects. Finally, further research is needed to better understand the long-term effects of N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide on the brain and body, as well as its potential for addiction and abuse.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-17-7-3-5-15(13-17)23-18(26)25-10-8-24(9-11-25)16-6-2-4-14(12-16)19(20,21)22/h2-7,12-13H,8-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIMYPKYKOVBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4225795.png)
![methyl 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4225800.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4225810.png)
![2-(4-morpholinyl)-5-nitro-N-[(5-quinolinylamino)carbonothioyl]benzamide](/img/structure/B4225818.png)

![3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4225833.png)
![2-(4-morpholinyl)-5-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4225848.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4225852.png)


![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225884.png)